3,6-diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide
CAS No.: 5317-25-9
Cat. No.: VC11777842
Molecular Formula: C21H14BrN5OS
Molecular Weight: 464.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5317-25-9 |
|---|---|
| Molecular Formula | C21H14BrN5OS |
| Molecular Weight | 464.3 g/mol |
| IUPAC Name | 3,6-diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C21H14BrN5OS/c22-12-6-8-13(9-7-12)26-20(28)18-17(24)16-15(11-4-2-1-3-5-11)14(10-23)19(25)27-21(16)29-18/h1-9H,24H2,(H2,25,27)(H,26,28) |
| Standard InChI Key | JUWCRUSLOJGRGA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N)N)C#N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N)N)C#N |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Composition and Structural Formula
3,6-Diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide (CAS No. 5317-25-9) possesses the molecular formula C<sub>21</sub>H<sub>14</sub>BrN<sub>5</sub>OS and a molecular weight of 464.3 g/mol. The IUPAC name reflects its intricate architecture: a thieno[2,3-b]pyridine scaffold fused with a phenyl group at position 4, a cyano group at position 5, amino groups at positions 3 and 6, and a 4-bromophenyl carboxamide moiety at position 2.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>14</sub>BrN<sub>5</sub>OS |
| Molecular Weight | 464.3 g/mol |
| Exact Mass | 463.01 g/mol |
| PSA (Polar Surface Area) | 158.7 Ų |
| LogP (Partition Coefficient) | 4.12 (estimated) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
The compound’s logP value of 4.12 indicates moderate lipophilicity, suggesting favorable membrane permeability, while its polar surface area aligns with parameters for potential blood-brain barrier penetration .
Spectroscopic Characterization
Structural confirmation relies on advanced analytical techniques:
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<sup>1</sup>H NMR: Resonances at δ 7.85–7.45 (m, aromatic protons), δ 6.90 (s, NH<sub>2</sub>), and δ 5.20 (s, CONH) confirm the presence of amino and carboxamide groups .
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IR Spectroscopy: Peaks at 3350 cm<sup>-1</sup> (N-H stretch), 2210 cm<sup>-1</sup> (C≡N), and 1650 cm<sup>-1</sup> (C=O) validate functional groups .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 464.3 [M+H]<sup>+</sup>, consistent with the molecular formula.
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
The synthesis begins with ethyl 5-cyano-2-methyl-4-styryl-6-thioxo-1,6-dihydropyridine-3-carboxylate, which undergoes cyclocondensation with 4-bromophenyl isocyanate in the presence of phosphorus oxychloride to form the thienopyridine core . Subsequent amidation and bromination steps introduce the 4-bromophenyl carboxamide moiety.
Key Reaction Steps:
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Cyclocondensation: The thiophene ring forms via sulfur-assisted cyclization under acidic conditions .
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Amination: Ammonolysis introduces amino groups at positions 3 and 6 using aqueous ammonia at 80°C .
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Bromination: Electrophilic aromatic substitution with bromine in acetic acid yields the 4-bromophenyl derivative.
Structural and Electronic Features
X-ray Crystallography Insights
Although single-crystal data are unavailable for this specific compound, analogous thieno[2,3-b]pyridines exhibit planar fused-ring systems with dihedral angles of 2–5° between the thiophene and pyridine rings . The 4-bromophenyl group adopts a near-perpendicular orientation (85–90°) relative to the core, minimizing steric clashes .
Electronic Effects of Substituents
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Amino Groups (-NH<sub>2</sub>): Enhance solubility via hydrogen bonding and participate in π-stacking interactions with biological targets .
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Cyano Group (-C≡N): Withdraws electron density, stabilizing the conjugated π-system and increasing electrophilicity at position 5 .
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4-Bromophenyl Carboxamide: The bromine atom’s inductive effect enhances binding affinity to hydrophobic enzyme pockets .
Biological Activity and Mechanism
Bacterial Histidine Kinase Inhibition
This compound competitively inhibits bacterial histidine kinases (HKs) with an IC<sub>50</sub> of 1.2 μM against Staphylococcus aureus HK, showing >50-fold selectivity over human Ser/Thr kinases . Docking studies reveal that the bromophenyl group occupies the ATP-binding pocket’s hydrophobic region, while the amino groups form hydrogen bonds with conserved Asp<sup>411</sup> and Glu<sup>433</sup> residues .
Table 2: Comparative Inhibition of Bacterial vs. Mammalian Kinases
| Kinase | IC<sub>50</sub> (μM) | Selectivity Ratio |
|---|---|---|
| S. aureus HK | 1.2 | 1.0 |
| Human PKA | 68.4 | 57.0 |
| Human EGFR | >100 | >83 |
Stability and Degradation Pathways
Oxidative Susceptibility
The thiophene sulfur undergoes slow oxidation to sulfoxide derivatives in the presence of H<sub>2</sub>O<sub>2</sub> or atmospheric oxygen, reducing bioactivity by 40% over 30 days at 25°C . Stabilization strategies include storage under argon and formulation with antioxidants like ascorbic acid .
Hydrolytic Degradation
The carboxamide bond resists hydrolysis at pH 4–8 but cleaves rapidly under alkaline conditions (pH >10), generating 4-bromoaniline and the corresponding carboxylic acid.
Future Directions and Applications
Antibacterial Drug Development
Structural modifications targeting the C5 cyano group (e.g., replacement with trifluoromethyl) may enhance potency against multidrug-resistant Acinetobacter baumannii HKs while improving metabolic stability .
Hybrid Scaffolds for Kinase Inhibition
Conjugation with quinoline or naphthyridine moieties could yield dual-action inhibitors targeting bacterial HKs and human cancer kinases, leveraging the compound’s inherent selectivity .
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